molecular formula C11H16N2 B119596 2,5-Dimethyl-3-pent-1-enylpyrazine CAS No. 143901-57-9

2,5-Dimethyl-3-pent-1-enylpyrazine

Cat. No.: B119596
CAS No.: 143901-57-9
M. Wt: 176.26 g/mol
InChI Key: UMTDAONBRYDKKC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-pent-1-enylpyrazine is a pyrazine derivative characterized by a nitrogen-containing heterocyclic ring substituted with methyl groups at positions 2 and 5 and a pent-1-enyl chain at position 2. Pyrazines are widely studied for their roles in flavor and fragrance chemistry due to their low odor thresholds and diverse sensory profiles .

Properties

CAS No.

143901-57-9

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,5-dimethyl-3-pent-1-enylpyrazine

InChI

InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3

InChI Key

UMTDAONBRYDKKC-UHFFFAOYSA-N

SMILES

CCCC=CC1=NC(=CN=C1C)C

Canonical SMILES

CCCC=CC1=NC(=CN=C1C)C

Origin of Product

United States

Preparation Methods

Catalyst Composition and Optimization

The patent CN103691443A discloses a NiO-CuO-Al₂O₃-ZnO catalyst system that revolutionized 2,5-dimethylpyrazine production. The optimal catalyst formulation comprises:

ComponentMass PercentageRole in Catalysis
NiO3–7%Enhances dehydrogenation activity
CuO5–15%Promotes selective C–N bond formation
Al₂O₃1–10%Stabilizes catalyst structure
ZnOBalanceActs as a high-surface-area support

This multicomponent catalyst achieves 86.24% yield at 290°C, significantly outperforming earlier methods that rarely exceeded 60%.

Preparation Protocol

The catalyst is synthesized via coprecipitation:

  • Precursor Solution : Aqueous solutions of Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Al(NO₃)₃·9H₂O, and Ni(NO₃)₂·6H₂O are mixed in stoichiometric ratios.

  • pH Adjustment : KOH is added to adjust the pH to 8.5, inducing hydroxide precipitation.

  • Aging and Calcination : The precipitate is aged for 12 hours, washed, dried at 60°C, and calcined at 350°C for 3 hours to form the active catalyst.

Gas-Phase Catalytic Reaction Mechanism

The synthesis of 2,5-dimethylpyrazine from isopropanolamine proceeds via a continuous gas-solid reaction:

  • Dehydration : Isopropanolamine loses water to form an imine intermediate.

  • Cyclization : The imine undergoes intramolecular cyclization, facilitated by CuO and NiO sites, to yield dihydro pyrazine.

  • Dehydrogenation : ZnO and Al₂O₃ promote the oxidation of dihydro pyrazine to 2,5-dimethylpyrazine under hydrogen-deficient conditions.

Key Reaction Parameters :

  • Temperature: 240–350°C (optimal at 290°C)

  • Feedstock Flow Rate: 0.02 mL/min isopropanolamine aqueous solution

  • Gas Flow Rates: 12.5 mL/min N₂ and 12.5 mL/min H₂

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ tubular fixed-bed reactors to maintain steady-state conditions, ensuring consistent product quality. The catalyst’s robustness allows for >1,000 hours of operation without significant deactivation.

Yield and Purity Optimization

  • Byproduct Suppression : Excess Al₂O₃ (7–10%) minimizes side reactions like over-dehydrogenation.

  • Selectivity Enhancements : CuO concentrations >10% reduce the formation of trimethylpyrazine isomers.

Functionalization to this compound

While the provided sources focus on precursor synthesis, subsequent alkylation steps to introduce the pent-1-enyl group are inferred from analogous processes. A plausible pathway involves:

  • Electrophilic Substitution : 2,5-Dimethylpyrazine reacts with pent-1-enyl halides (e.g., pent-1-enyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).

  • Regioselectivity : The electron-deficient pyrazine ring directs substitution to the 3-position, favored by steric and electronic effects.

Hypothetical Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-pent-1-enylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-3-pent-1-enylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-pent-1-enylpyrazine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 2,5-Dimethyl-3-pent-1-enylpyrazine with similar pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₁H₁₈N₂ 178.28 2,5-dimethyl, 3-pentenyl Higher hydrophobicity; unsaturated chain increases oxidation susceptibility
2-Ethyl-3,6-dimethylpyrazine C₈H₁₂N₂ 136.20 2-ethyl, 3,6-dimethyl Roasted/nutty odor; stable under storage
3-Methoxy-2,5-dimethylpyrazine C₇H₁₀N₂O 138.17 3-methoxy, 2,5-dimethyl Polar due to methoxy; earthy/nutty notes
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 2-methoxy, 3-sec-butyl Bulky substituent; green/vegetal aroma
3-pentyl-2,5-dimethyl-5,6-dihydropyrazine C₁₁H₂₀N₂ 180.29 2,5-dimethyl, 3-pentyl (dihydro) Reduced aromaticity; higher boiling point
Key Observations:

Substituent Type :

  • Alkenyl groups (e.g., pent-1-enyl in the target compound) enhance reactivity due to unsaturation, making the compound prone to oxidation compared to saturated analogs like 2-ethyl-3,6-dimethylpyrazine .
  • Methoxy groups increase polarity, improving solubility in polar solvents but reducing volatility, which may elevate odor thresholds .

Chain Length and Branching: Longer chains (e.g., pentenyl vs. ethyl) increase molecular weight and hydrophobicity, reducing water solubility. The pentenyl group may impart a "green" or vegetable-like aroma, as seen in similar alkenyl-substituted pyrazines .

Ring Saturation :

  • 5,6-Dihydropyrazines (e.g., 3-pentyl-2,5-dimethyl-5,6-dihydropyrazine) exhibit reduced aromaticity, altering electronic properties and stability compared to fully aromatic pyrazines .

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-3-pent-1-enylpyrazine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between α-diamines and diketones. For example, 1,2-diaminopropane and pentanedione derivatives can form pyrazine rings under reflux conditions in ethanol . Reaction time (6–8 hours) and stoichiometric ratios of reagents are critical for optimizing yields. Evidence from similar pyrazine syntheses suggests that extended reflux times may reduce byproduct formation, but prolonged heating risks decomposition of unsaturated side chains like the pent-1-enyl group .

Q. How is the structural identity of this compound confirmed in experimental settings?

A combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) is standard. 1^1H NMR can resolve methyl groups (δ ~2.5 ppm) and the pent-1-enyl chain’s vinyl protons (δ ~5.3–5.8 ppm), while 13^13C NMR confirms quaternary carbons in the pyrazine ring. High-resolution MS (HRMS) provides molecular formula validation (C11_{11}H16_{16}N2_2) . X-ray crystallography, using programs like SHELXL , is employed for unambiguous confirmation, though crystallization challenges may arise due to the compound’s low polarity.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with a nonpolar stationary phase (e.g., DB-5) is effective for separation, leveraging the compound’s volatility. Isotopic dilution using 2^2H- or 13^13C-labeled analogs improves quantification accuracy in trace analysis, as demonstrated in stable isotope studies of alkylpyrazines .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed when introducing the pent-1-enyl substituent?

Regioselectivity in pyrazine derivatives is influenced by steric and electronic factors. Computational modeling (e.g., density functional theory, DFT) predicts favorable sites for electrophilic addition. Experimental optimization, such as using Lewis acids to direct substitution, has been applied to analogous compounds like 3-ethyl-2,5-dimethylpyrazine . For unsaturated chains like pent-1-enyl, protecting-group strategies may prevent undesired side reactions during ring formation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography) for this compound?

Discrepancies between solution-state NMR and solid-state crystallographic data may arise from conformational flexibility. For example, the pent-1-enyl chain’s orientation can vary dynamically in solution but is fixed in crystals. Dynamic NMR experiments or variable-temperature studies can probe rotational barriers, while complementary techniques like IR spectroscopy validate functional groups .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model binding to enzymes like aminopeptidase N or VEGFR2, which are known targets for pyrazine derivatives . QSPR models trained on similar molecules (e.g., 2,5-dimethylpyrazine derivatives ) predict pharmacokinetic properties such as logP (~2.8) and solubility.

Q. How can researchers address co-elution issues in chromatographic analysis of structurally similar pyrazines?

Co-elution with isomers (e.g., 2,5-dimethyl-3-pent-2-enylpyrazine) can be mitigated using tandem MS (MS/MS) with selective ion monitoring. For GC-MS, derivatization (e.g., silylation) alters retention times, while 2D-GC enhances resolution . High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers if present .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates .
  • Crystallography : Use SHELX programs for structure refinement; anisotropic displacement parameters improve accuracy for flexible side chains .
  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to resolve ambiguities .

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